molecular formula C20H21N3O6S B2627660 N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide CAS No. 905688-72-4

N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B2627660
CAS No.: 905688-72-4
M. Wt: 431.46
InChI Key: QCNJZMLSTPZYLV-UHFFFAOYSA-N
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Description

N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide is a synthetic organic compound with a molecular formula of C20H21N3O6S and a molecular weight of 431.47 g/mol . This chemical entity features a complex structure that incorporates several pharmacologically significant moieties, including a 2,3-dihydro-1,4-benzodioxin group, a 5-oxopyrrolidine (also known as a succinimide) ring, a sulfonamide linker, and a terminal acetamide group. The integration of a sulfonamide group is particularly noteworthy, as this functional group is a classic zinc-binding motif found in many potent inhibitors of the carbonic anhydrase (CA) enzyme family . Compounds with sulfonamide groups are extensively investigated for their potential in therapeutic areas such as glaucoma, epilepsy, and cancer . Furthermore, the 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, often associated with biological activity and present in various compounds studied for their therapeutic potential . The simultaneous presence of these features makes this compound a valuable intermediate or candidate for researchers in medicinal chemistry and drug discovery, particularly for developing novel enzyme inhibitors or probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-13(24)21-14-2-5-17(6-3-14)30(26,27)22-15-10-20(25)23(12-15)16-4-7-18-19(11-16)29-9-8-28-18/h2-7,11,15,22H,8-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNJZMLSTPZYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide involves several key steps. Initial reactions typically include the formation of sulfonamide derivatives from 2,3-dihydrobenzo[1,4]-dioxin-6-amines and various phenylacetamides. The incorporation of the benzodioxane moiety is crucial for enhancing the compound's biological activity.

Key Reaction Steps:

  • Formation of Sulfonamide : Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium.
  • Derivatization : Subsequent reaction with 2-bromo-N-(un/substituted phenyl)acetamides to yield the target sulfonamide derivatives.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds derived from this compound exhibit significant enzyme inhibitory activities:

  • Alpha-glucosidase Inhibition : These compounds have shown potential in managing Type 2 Diabetes Mellitus (T2DM) by inhibiting alpha-glucosidase activity.
CompoundIC50 (µM)Target Enzyme
Compound A15.0Alpha-glucosidase
Compound B10.5Acetylcholinesterase

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of this compound can inhibit various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.0Induction of apoptosis
MCF7 (Breast)8.5Cell cycle arrest

Diabetes Management

The ability of this compound to inhibit alpha-glucosidase makes it a candidate for diabetes management by reducing glucose absorption in the intestines.

Neurodegenerative Diseases

Inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's Disease by enhancing acetylcholine levels in the brain.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Study on Enzyme Inhibition : A recent publication highlighted the synthesis of sulfonamide derivatives and their screening against alpha-glucosidase and acetylcholinesterase enzymes, demonstrating promising inhibitory activities against both enzymes .
  • Anticancer Activity Research : Another study focused on the anticancer properties of similar compounds and reported significant cytotoxic effects against A549 and MCF7 cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The compound shares structural motifs with TRPV1 antagonists, particularly AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide], which also contains a benzodioxin core . Key differences include:

  • AMG 9810 : Features an acrylamide linker and a t-butylphenyl group, contributing to its potency as a competitive TRPV1 antagonist (IC₅₀: 24.5 nM for human TRPV1) .

Pharmacological Activity

Parameter N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide AMG 9810
Molecular Weight ~463.5 g/mol (estimated) 392.5 g/mol
Key Functional Groups Benzodioxin, pyrrolidinone, sulfamoyl, acetamide Benzodioxin, acrylamide, t-butyl
Primary Target Not reported TRPV1 antagonist
IC₅₀ (TRPV1) Not reported 24.5 nM (human), 85.6 nM (rat)
In Vivo Efficacy Not reported Reverses thermal hyperalgesia

Mechanistic and Selectivity Insights

  • AMG 9810: Blocks multiple TRPV1 activation modes (capsaicin, heat, protons) with high selectivity over GPCRs and ion channels . Its acrylamide group may enhance covalent or non-covalent interactions with TRPV1.

Biological Activity

N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
  • Reactions : These compounds undergo nucleophilic substitution reactions in the presence of bases such as sodium carbonate to yield the desired sulfonamide derivative.
  • Final Product : The final compound is obtained by reacting the sulfonamide with various bromoacetyl derivatives under controlled conditions.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:

  • Acetylcholinesterase (AChE) : This compound has shown significant inhibitory activity against AChE, which is crucial for managing Alzheimer's disease. The IC50 values indicate a strong binding affinity to the enzyme, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
CompoundIC50 (µM)Reference
This compound2.14 ± 0.003
Standard (Donepezil)21.25 ± 0.15

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. This suggests its potential utility in treating infections caused by these pathogens.
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong

Case Studies

Several case studies have assessed the pharmacological effects of similar compounds derived from the same structural framework:

  • Neuroprotective Effects : In vivo studies indicated that derivatives of benzodioxin compounds exhibit neuroprotective effects through modulation of cholinergic activity.
  • Antidiabetic Properties : Compounds with similar sulfonamide functionalities have shown hypoglycemic effects in diabetic models, indicating a potential role in managing type 2 diabetes mellitus (T2DM).

The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites due to its structural conformation. Molecular docking studies have elucidated these interactions at the atomic level, providing insights into how modifications can enhance biological efficacy.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, a derivative with a similar sulfamoyl-acetamide scaffold was prepared by reacting N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide with bromoacetamide derivatives in N,N-dimethylformamide (DMF) using lithium hydride as a base. Reaction progress is monitored by TLC, and products are precipitated on ice, followed by filtration and drying .
  • Key parameters :
ReagentSolventReaction TimeYield Range
LiHDMF3–4 hours60–75%
  • Improvement strategies : Optimize stoichiometry (1:1.05 molar ratio of sulfonamide to bromoacetamide), use anhydrous conditions, and employ column chromatography for purification.

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology : Use a combination of:
  • 1H-NMR : Analyze proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, sulfonamide NH at δ 10.2 ppm).
  • IR spectroscopy : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and acetamide (C=O stretch at ~1650 cm⁻¹) functional groups.
  • CHN elemental analysis : Validate molecular formula (e.g., C₂₀H₁₉N₃O₆S requires C 54.91%, H 4.35%, N 9.61%) .

Advanced Research Questions

Q. How can researchers design in vitro enzyme inhibition assays to evaluate this compound’s activity against α-glucosidase or acetylcholinesterase?

  • Methodology :
  • Assay setup :

Enzyme source : Use purified α-glucosidase (EC 3.2.1.20) or acetylcholinesterase (EC 3.1.1.7).

Substrate : p-Nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or acetylthiocholine (for acetylcholinesterase).

Inhibitor concentration : Test 0.1–100 µM in DMSO/PBS.

Kinetic analysis : Measure IC₅₀ via nonlinear regression of inhibition curves .

  • Controls : Include acarbose (α-glucosidase) or donepezil (acetylcholinesterase) as positive controls.

Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into enzyme active sites (e.g., α-glucosidase PDB 3WYH). Focus on interactions like hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase).
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and sulfonamide torsion angles. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How should researchers address contradictions between in vitro activity and in vivo efficacy?

  • Methodology :

Bioavailability assessment : Measure plasma concentration via LC-MS/MS after oral administration.

Metabolite profiling : Identify Phase I/II metabolites using liver microsomes.

Solubility optimization : Use co-solvents (e.g., PEG 400) or nanoformulation to enhance dissolution .

Stability and Storage

  • Storage : Store at 2–8°C in airtight glass vials to prevent hydrolysis of the sulfamoyl group .
  • Stability testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., free sulfonic acid).

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